Cas no 1213477-09-8 ((1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine)

(1R)-1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine is a chiral amine derivative featuring a chloro-dimethoxyphenyl substituent. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical applications requiring enantioselective building blocks. The presence of electron-donating methoxy groups and an electron-withdrawing chlorine atom on the aromatic ring enhances its reactivity in nucleophilic and electrophilic transformations. This compound is often utilized in the preparation of bioactive molecules, including ligands for catalysis or pharmacophores in medicinal chemistry. High purity and well-defined stereochemistry ensure consistent performance in synthetic routes. Its stability under standard conditions further facilitates handling and storage in laboratory settings.
(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine structure
1213477-09-8 structure
商品名:(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine
CAS番号:1213477-09-8
MF:C10H14ClNO2
メガワット:215.676661968231
CID:6421106
PubChem ID:130767337

(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • (1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine
    • 1213477-09-8
    • EN300-1985975
    • インチ: 1S/C10H14ClNO2/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-6H,12H2,1-3H3/t6-/m1/s1
    • InChIKey: JDUWSYRBCOAIHQ-ZCFIWIBFSA-N
    • ほほえんだ: ClC1C(=C(C=CC=1[C@@H](C)N)OC)OC

計算された属性

  • せいみつぶんしりょう: 215.0713064g/mol
  • どういたいしつりょう: 215.0713064g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 180
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1985975-1.0g
(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine
1213477-09-8
1g
$1172.0 2023-05-31
Enamine
EN300-1985975-10.0g
(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine
1213477-09-8
10g
$5037.0 2023-05-31
Enamine
EN300-1985975-0.25g
(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine
1213477-09-8
0.25g
$1078.0 2023-05-31
Enamine
EN300-1985975-0.1g
(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine
1213477-09-8
0.1g
$1031.0 2023-05-31
Enamine
EN300-1985975-5.0g
(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine
1213477-09-8
5g
$3396.0 2023-05-31
Enamine
EN300-1985975-0.5g
(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine
1213477-09-8
0.5g
$1124.0 2023-05-31
Enamine
EN300-1985975-0.05g
(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine
1213477-09-8
0.05g
$983.0 2023-05-31
Enamine
EN300-1985975-2.5g
(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine
1213477-09-8
2.5g
$2295.0 2023-05-31

(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine 関連文献

(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amineに関する追加情報

(1R)-1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine (CAS No. 1213477-09-8): An Overview of a Promising Compound in Medicinal Chemistry

(1R)-1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine (CAS No. 1213477-09-8) is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of substituted phenethylamines and has been the subject of numerous studies aimed at elucidating its biological activities and pharmacological properties.

The chemical structure of (1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine features a chiral center at the ethylamine moiety, which imparts enantiomeric specificity to the molecule. The presence of a chloro substituent and two methoxy groups on the aromatic ring further enhances its chemical diversity and biological activity. These structural elements contribute to its ability to interact with various biological targets, making it a valuable candidate for drug development.

Recent research has focused on the pharmacological profile of (1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine. Studies have shown that this compound exhibits potent serotonin receptor modulating properties, particularly at the 5-HT2A and 5-HT2C receptors. These receptors play crucial roles in regulating mood, cognition, and sensory perception, making (1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine a promising lead for the development of novel treatments for psychiatric disorders such as depression and anxiety.

In addition to its serotonin receptor activity, (1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine has also been investigated for its potential as an antinociceptive agent. Preclinical studies have demonstrated that this compound can effectively reduce pain responses in animal models, suggesting its utility in pain management therapies. The mechanism underlying its antinociceptive effects is thought to involve modulation of central nervous system pathways involved in pain signaling.

The synthesis of (1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine has been optimized to ensure high yields and enantiomeric purity. Various synthetic routes have been explored, including asymmetric synthesis methods that utilize chiral catalysts or auxiliaries. These approaches not only enhance the efficiency of the synthesis but also ensure that the desired enantiomer is produced with high selectivity.

In terms of pharmacokinetics, (1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine exhibits favorable properties that make it suitable for further development as a therapeutic agent. Studies have shown that it has good oral bioavailability and a reasonable half-life, which are important considerations for drug candidates. Additionally, its low toxicity profile in preclinical models suggests that it may be safe for human use.

The clinical potential of (1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine is currently being evaluated through various stages of preclinical and early clinical trials. Early results have been promising, with the compound showing efficacy in treating symptoms associated with mood disorders and chronic pain. However, further research is needed to fully understand its long-term safety and efficacy profiles.

In conclusion, (1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine (CAS No. 1213477-09-8) represents a promising compound in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it a valuable candidate for the development of novel therapeutic agents. Ongoing research continues to explore its potential applications and refine its properties for clinical use.

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